

Spectral Analysis of 4-Bromo-2,6-dichlorophenol: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-2,6-dichlorophenol

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This technical guide provides a comprehensive overview of the spectral data for **4-Bromo-2,6-dichlorophenol**, a halogenated aromatic compound of interest in various fields of chemical research and development. Due to the limited availability of experimental spectral data for the parent compound, this guide incorporates predicted Nuclear Magnetic Resonance (NMR) data, alongside experimental Infrared (IR) and Mass Spectrometry (MS) data for its trimethylsilyl (TMS) derivative. This information is supplemented with experimental data for the structurally analogous compound, 2,4,6-trichlorophenol, to provide a valuable comparative reference.

Predicted Nuclear Magnetic Resonance (NMR) Spectral Data

As experimental NMR data for **4-Bromo-2,6-dichlorophenol** is not readily available in public spectral databases, predicted values are presented below. These predictions are based on computational models and analysis of structurally similar compounds. For comparative purposes, experimental data for 2,4,6-trichlorophenol is also provided.

Table 1: Predicted ^1H NMR Spectral Data for **4-Bromo-2,6-dichlorophenol** and Experimental Data for 2,4,6-Trichlorophenol

Compound	Proton Assignment	Predicted/Experimental Chemical Shift (δ , ppm)
4-Bromo-2,6-dichlorophenol	Ar-H	~7.5
OH	~6.0	
2,4,6-Trichlorophenol	Ar-H	7.27
OH	5.88	

Table 2: Predicted ^{13}C NMR Spectral Data for **4-Bromo-2,6-dichlorophenol** and Experimental Data for 2,4,6-Trichlorophenol

Compound	Carbon Assignment	Predicted/Experimental Chemical Shift (δ , ppm)
4-Bromo-2,6-dichlorophenol	C-OH	~150
C-Cl	~125	
C-Br	~115	
C-H	~130	
2,4,6-Trichlorophenol	C-OH	147.9
C-Cl (ortho)	125.7	
C-Cl (para)	124.5	
C-H	129.5	

Infrared (IR) and Mass Spectrometry (MS) Spectral Data of 4-Bromo-2,6-dichlorophenol, O-trimethylsilyl ether

The following sections present the experimental IR and MS data for the trimethylsilyl (TMS) ether derivative of **4-Bromo-2,6-dichlorophenol**. The silylation of the hydroxyl group is a

common practice to increase the volatility and thermal stability of phenolic compounds for techniques like gas chromatography-mass spectrometry (GC-MS).

Table 3: Infrared (IR) Spectral Data for **4-Bromo-2,6-dichlorophenol**, O-trimethylsilyl ether

Wavenumber (cm ⁻¹)	Interpretation
2960	C-H stretch (in Si-CH ₃)
1470	Aromatic C=C stretch
1250	Si-CH ₃ symmetric deformation
950	Si-O-C stretch
850	C-H out-of-plane bend (aromatic)
750	C-Cl stretch
650	C-Br stretch

Table 4: Mass Spectrometry (MS) Data for **4-Bromo-2,6-dichlorophenol**, O-trimethylsilyl ether[1]

m/z	Interpretation
314/316/318	[M] ⁺ (Molecular ion)
299/301/303	[M-CH ₃] ⁺
73	[Si(CH ₃) ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the phenol is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal reference standard (δ = 0.0 ppm).

Data Acquisition: ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity, requiring a larger number of scans due to the low natural abundance of the ^{13}C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for the TMS-ether derivative, which may be a liquid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

Data Acquisition: The FT-IR spectrum is recorded using a spectrometer. A background spectrum of the empty sample holder (or clean salt plate) is first collected and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-infrared range (e.g., $4000\text{--}400\text{ cm}^{-1}$).

Gas Chromatography-Mass Spectrometry (GC-MS)

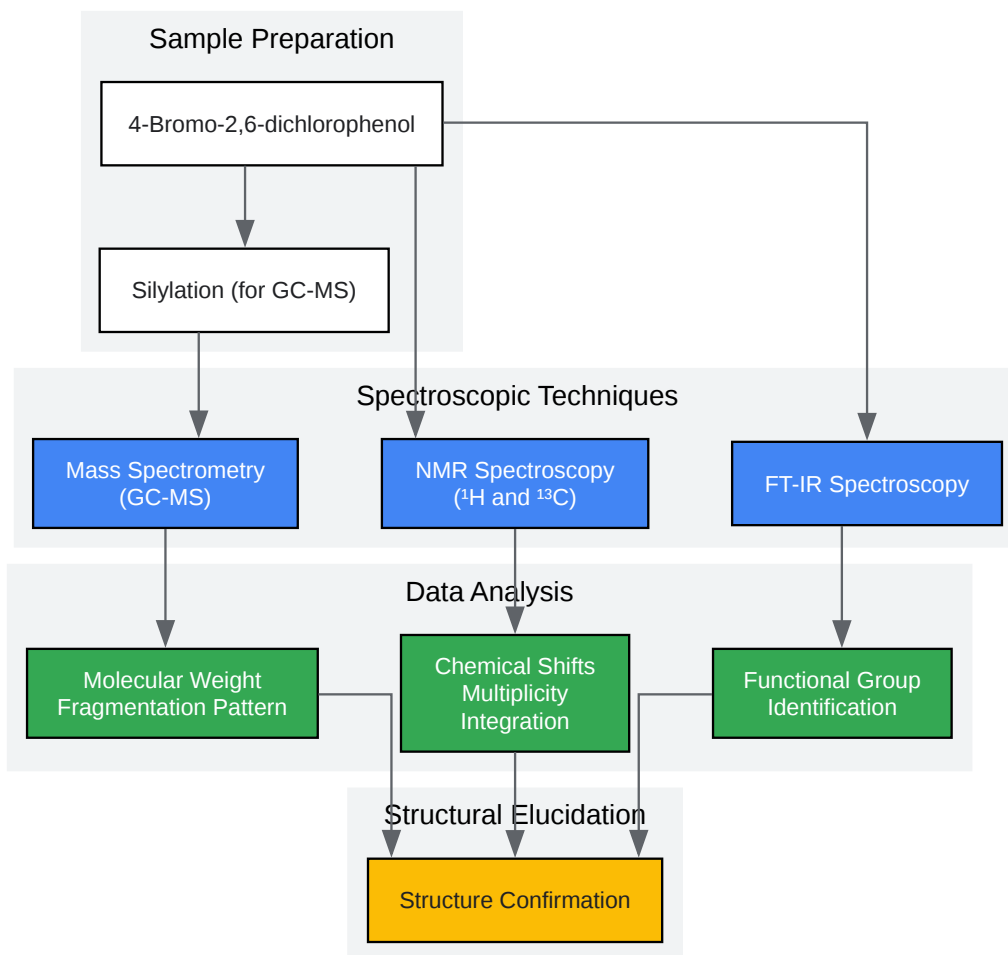
Sample Preparation and Derivatization: To analyze the phenol by GC-MS, it is often derivatized to increase its volatility. A common method is silylation, where the phenol is reacted with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl ether.

Data Acquisition: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer. In electron ionization (EI) mode, the molecules are fragmented by a high-energy electron beam. The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected, generating a mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a substituted phenol like **4-Bromo-2,6-dichlorophenol**.

Spectral Analysis Workflow for 4-Bromo-2,6-dichlorophenol



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Spectral Analysis Workflow

This guide provides a foundational understanding of the spectral characteristics of **4-Bromo-2,6-dichlorophenol**. While experimental NMR data for the parent compound remains to be reported in publicly accessible databases, the provided predicted data and comparative

analysis with a structural analog offer valuable insights for researchers. The experimental data for the silylated derivative further aids in the characterization of this compound.

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References

- 1. spectrabase.com [spectrabase.com]
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